molecular formula C11H18O3 B1303582 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 93257-31-9

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B1303582
CAS RN: 93257-31-9
M. Wt: 198.26 g/mol
InChI Key: XGYBHRIFVITMPY-UHFFFAOYSA-N
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Description

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a compound that is structurally related to bicyclic systems with a carboxylic acid functionality. While the specific compound is not directly synthesized or analyzed in the provided papers, the related structures and synthetic methods can offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves strategies such as photochemical [2+2] cycloaddition reactions, as seen in the synthesis of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid . Additionally, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrates the use of diazomalonate insertion, intramolecular cyclization, and chemoselective reduction . These methods could potentially be adapted for the synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid by incorporating the appropriate starting materials and reaction conditions to introduce the hydroxy and trimethyl groups.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by conformational locking, as seen in the study of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, which adopt a boat-like conformation . This intrinsic property is crucial for understanding the 3D arrangement of substituents in 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of bicyclic compounds can be influenced by their conformation and substitution pattern. For example, the synthesis of 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine involved a reaction between camphorquinone and diaminomaleonitrile . This suggests that the trimethylbicycloheptane core can participate in reactions with various reagents, potentially leading to diverse derivatives including the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are closely related to their molecular structure. For instance, the crystal structure analysis of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid provided detailed information on the molecular dimensions and packing in the solid state . Such data are essential for predicting the solubility, stability, and crystalline behavior of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid.

Scientific Research Applications

Synthesis and Stereochemistry

Research efforts have focused on the synthesis and stereochemical analysis of bicyclic compounds similar to 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid. These compounds are of interest due to their potential as chiral auxiliaries and building blocks in organic synthesis:

  • Palkó et al. (2005) detailed the stereoselective functionalization of aminobicyclo[2.2.1]heptene carboxylic acid derivatives, showcasing methods for preparing amino-hydroxy bicyclic compounds with detailed stereostructural analysis provided by NMR and IR spectroscopy techniques (Palkó, Sándor, Sohár, & Fülöp, 2005).

  • Ishizuka et al. (1990) achieved the high-yield synthesis of diastereomerically pure hydroxy bicyclic carboxylic acids, presenting a potential utility as chiral auxiliaries, which emphasizes the importance of these compounds in enantioselective synthesis (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Catalysis and Transition State Mimicry

Some studies explore the utility of bicyclic compounds in mimicking transition states or acting as catalysts, providing valuable insights into enzyme mimicry and the design of synthetic catalysts:

  • Smith et al. (1995) synthesized amino-hydroxy bicyclo[2.2.1]heptane carboxylic acid derivatives aiming to mimic distorted peptide ground states as well as transition states for peptide bond hydrolysis. This approach highlights the application of these compounds in studying enzyme action and designing enzyme mimics (Smith, Weiner, Chaturvedi, Thimblin, Raymond, & Hansen, 1995).

properties

IUPAC Name

3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYBHRIFVITMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2O)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377870
Record name 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

CAS RN

93257-31-9
Record name 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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